

# Direct Yellow 50: A Comprehensive Technical Guide to its History and Synthesis

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Compound Name:	Direct Yellow 50	
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### **Abstract**

**Direct Yellow 50** (C.I. 29025) is a significant member of the disazo class of direct dyes, valued for its ability to dye cellulosic fibers directly without the need for a mordant. This technical guide provides an in-depth exploration of the history and synthesis of **Direct Yellow 50**. While the specific date of its discovery is not readily available in historical records, its development is situated within the broader expansion of the synthetic dye industry following the landmark discovery of Congo Red in 1884. This guide details the chemical properties, a comprehensive synthesis protocol, and a visual representation of the manufacturing workflow. All quantitative data is presented in structured tables for clarity and comparative analysis.

## Introduction

Direct dyes revolutionized the textile industry by simplifying the dyeing process for cotton and other cellulosic materials. The advent of Congo Red in 1884 by Paul Böttiger marked the beginning of this new class of synthetic colorants.[1][2] These dyes, soluble in water, possess a high affinity for cellulosic fibers, enabling direct application from an aqueous solution.[1] **Direct Yellow 50**, a double azo-class dye, emerged as a key yellow dye in this category, offering a distinct reddish-yellow hue.[3] Its molecular structure, featuring multiple sulfonic acid groups, imparts the necessary water solubility and substantivity for direct dyeing applications.



This guide serves as a technical resource for professionals in research and development, offering a detailed understanding of the historical context and the precise chemistry involved in the synthesis of **Direct Yellow 50**.

# History of Direct Dyes and the Emergence of Direct Yellow 50

The history of synthetic dyes began in the mid-19th century, but it was the discovery of Congo Red in 1884 that established the class of direct dyes.[1][2] This breakthrough demonstrated that complex azo structures could directly adhere to cotton, a previously challenging fiber to dye with synthetic colorants. The success of Congo Red spurred extensive research into other azo-based structures, leading to the development of a wide spectrum of direct dyes.

Disazo dyes, characterized by the presence of two azo (-N=N-) groups, became a focal point of this research. The development of disazo condensation pigments, which include a range of colors from yellow to red, began in Europe in the mid-1950s and was introduced to the United States in 1960.[4] While the exact year of discovery for **Direct Yellow 50** is not precisely documented in available literature, its classification as a disazo dye places its development within this period of intense innovation in azo dye chemistry. Its manufacturing process, involving the diazotization of an aromatic amine and subsequent coupling reactions, is characteristic of the synthetic strategies employed during this era.

## **Chemical and Physical Properties**

**Direct Yellow 50** is a complex organic molecule with specific properties that make it suitable for its applications. A summary of its key identifiers and physical properties is provided in the tables below.

## **Table 1: Chemical Identification of Direct Yellow 50**



Property	Value
C.I. Name	Direct Yellow 50[3]
C.I. Number	29025[3]
CAS Number	3214-47-9[3]
Molecular Formula	C35H24N6Na4O13S4[3]
Molecular Weight	956.82 g/mol [3]
Molecular Structure	Double Azo Class[3]

# **Table 2: Physical and Chemical Properties of Direct**

Yellow 50

Property	Description
Appearance	Reddish-light yellow powder
Solubility	Soluble in water (60 g/L at 60°C, 80 g/L at 97°C); slightly soluble in ethanol; insoluble in other organic solvents.[3]
Aqueous Solution	Golden brown color[3]
Reaction with Strong Acid (H <sub>2</sub> SO <sub>4</sub> )	Turns red; upon dilution, a green-light blue to blue precipitate forms.[3]
Reaction with Nitric Acid	Forms a purple solution.[3]
Reaction with Strong Hydrochloric Acid	A purple precipitate is formed.[3]
Reaction with Strong Sodium Hydroxide	A golden-orange precipitate is formed.[3]

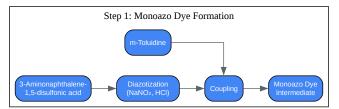
# **Synthesis of Direct Yellow 50**

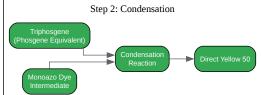
The synthesis of **Direct Yellow 50** is a multi-step process that involves the creation of a monoazo intermediate followed by a condensation reaction to form the final disazo dye. The key raw materials are 3-Aminonaphthalene-1,5-disulfonic acid, m-Toluidine, and a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene).



## **Synthesis Workflow**

The overall synthesis can be visualized as a two-stage process: the formation of a monoazo dye intermediate and its subsequent condensation to yield **Direct Yellow 50**.





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Synthesis workflow for Direct Yellow 50.

## **Experimental Protocol**

The following protocol details the synthesis of **Direct Yellow 50**, adapted from established manufacturing methods.

Step 1: Formation of the Monoazo Intermediate

- Diazotization:
  - In a reaction vessel, prepare a solution of 3-Aminonaphthalene-1,5-disulfonic acid in water and hydrochloric acid.
  - Cool the mixture to 0-5°C using an ice bath.
  - Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) while maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.
- Coupling:



- In a separate vessel, dissolve m-Toluidine in water, potentially with a small amount of acid to aid dissolution, and then neutralize to form a fine suspension.
- Slowly add the cold diazonium salt solution to the m-Toluidine suspension.
- Maintain the temperature at 0-5°C and a slightly acidic to neutral pH to facilitate the coupling reaction.
- The completion of the coupling reaction results in the formation of the monoazo dye intermediate.
- The intermediate can be isolated by salting out with sodium chloride and filtration.

#### Step 2: Condensation to Form Direct Yellow 50

#### Preparation:

 Dissolve two molar equivalents of the monoazo dye intermediate in a suitable buffer solution (e.g., phosphate buffer at pH 6.0).

#### Condensation Reaction:

- To the solution of the monoazo intermediate, add one molar equivalent of bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to phosgene gas.
- The reaction is carried out at a controlled temperature, for instance, 30°C.
- A catalyst, such as triethylamine, can be added to facilitate the reaction.
- Throughout the reaction, maintain the pH at a constant level (e.g., 6.0) by the continuous addition of a sodium hydroxide solution.

#### Isolation and Purification:

 Upon completion of the reaction, the final product, **Direct Yellow 50**, is salted out from the solution using sodium chloride.



 The precipitated dye is then collected by filtration, washed, and dried to yield the final product.

**Table 3: Quantitative Parameters for Synthesis** 

Parameter Parameter	Value/Condition
Diazotization	
Reactants	3-Aminonaphthalene-1,5-disulfonic acid, Sodium Nitrite, Hydrochloric Acid
Temperature	0-5°C
Coupling	
Reactants	Diazonium salt of 3-Aminonaphthalene-1,5-disulfonic acid, m-Toluidine
Temperature	0-5°C
Condensation	
Reactants	Monoazo dye intermediate, Bis(trichloromethyl) carbonate (Triphosgene)
Molar Ratio (Monoazo dye : Triphosgene)	2:1
Temperature	~30°C
рН	~6.0
Catalyst	Triethylamine (optional)
Overall Yield	~87%

## **Applications**

**Direct Yellow 50** is primarily used for the dyeing of cellulosic fibers such as cotton, viscose, and paper.[3] It can also be used for dyeing leather and, to a lesser extent, nylon. The dye is applied from a neutral or weakly acidic dyebath, and its affinity for cellulosic fibers is highest at around 80°C.[3] It can be used in various dyeing and printing processes, including direct printing and discharge printing.



## Conclusion

**Direct Yellow 50** remains a relevant dyestuff in the textile and paper industries, valued for its straightforward application and characteristic yellow shade. Its history is intertwined with the broader development of synthetic azo dyes, a field that has profoundly impacted industrial chemistry. The synthesis of **Direct Yellow 50**, involving diazotization, coupling, and condensation reactions, exemplifies the fundamental chemical principles that underpin the production of this important class of colorants. This guide has provided a detailed overview of its history, properties, and a comprehensive protocol for its synthesis, serving as a valuable resource for professionals in the chemical and materials sciences.

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